N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide
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Overview
Description
N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide is an organic compound characterized by the presence of a cyanomethyl group, an ethenyl group, and a phenylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide typically involves the reaction of 4-ethenyl-N-phenylbenzamide with cyanomethylating agents. One common method is the reaction of 4-ethenyl-N-phenylbenzamide with cyanomethyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanomethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or nitriles.
Scientific Research Applications
N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-2-chloroisonicotinamide: Known for its role in inducing systemic acquired resistance in plants.
N-(Cyanomethyl)-2,3-dimethylpyridinium salts: Used in the synthesis of heterocyclic compounds with fluorescent properties.
Uniqueness
N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the ethenyl and cyanomethyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-4-ethenyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-2-14-8-10-15(11-9-14)17(20)19(13-12-18)16-6-4-3-5-7-16/h2-11H,1,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBWUEFRAJRUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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